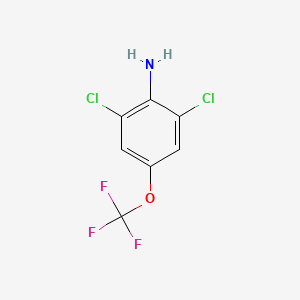

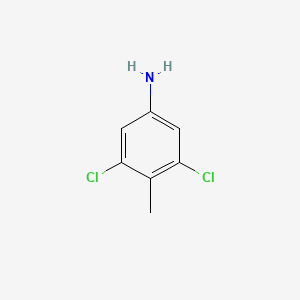

3,5-Dichloro-4-methylaniline

Übersicht

Beschreibung

3,5-Dichloro-4-methylaniline is a chlorinated methylaniline derivative, a type of aromatic amine where chlorine and methyl groups are substituted on the aniline ring. While the provided papers do not directly discuss 3,5-Dichloro-4-methylaniline, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the properties and reactivity of 3,5-Dichloro-4-methylaniline.

Synthesis Analysis

The synthesis of related compounds involves the introduction of chlorine and methyl groups onto an aniline ring. For example, the synthesis of compounds with 3,4-dichloro-2,5-diamido-substituted pyrrole units linked via benzene rings has been reported . Although the exact synthesis of 3,5-Dichloro-4-methylaniline is not detailed, similar synthetic strategies may be employed, such as chlorination reactions and the use of directing groups to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of chlorinated anilines can be influenced by the presence of substituents, which can affect the electron distribution and hydrogen bonding within the molecule. For instance, the formation of pyrrole anion dimers via NH...N- hydrogen bonds in related compounds suggests that 3,5-Dichloro-4-methylaniline may also engage in specific intermolecular interactions . Additionally, the influence of chlorine and methyl groups on the vibrational modes of the amino group has been investigated in similar molecules .

Chemical Reactions Analysis

Chlorinated methylanilines can undergo various chemical reactions, including binding to macromolecules and metabolic transformations. For example, 4-chloro-2-methylaniline has been shown to bind extensively to protein, DNA, and RNA in rat liver, with enzymatic activity leading to irreversible binding of radioactivity from labeled 4-chloro-2-methylaniline to macromolecules . These findings suggest that 3,5-Dichloro-4-methylaniline may also form reactive metabolites capable of binding to biological macromolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines can be deduced from spectroscopic and computational studies. For instance, the spectroscopic analysis of 3,4-difluoroaniline provides insights into the vibrational spectra, NMR chemical shifts, and UV absorption spectra, which are supported by theoretical calculations . Similarly, the crystal structure and hydrogen bonding in chloroacetates of methylaniline derivatives have been studied using X-ray diffraction and 35Cl NQR spectroscopy . These studies can inform the expected properties of 3,5-Dichloro-4-methylaniline, such as its spectroscopic characteristics and potential for hydrogen bonding.

Wissenschaftliche Forschungsanwendungen

Biological Monitoring and Environmental Exposure

3,5-Dichloro-4-methylaniline is a significant marker in environmental and health studies. Turci et al. (2006) established that dichloroanilines (DCAs), including 3,5-DCA, are markers for certain non-persistent pesticides. These compounds, and by extension 3,5-DCA, can be traced in human urine, indicating exposure primarily through diet. This has implications for monitoring environmental and occupational exposure to pesticides, as well as assessing potential health risks like endocrine disruption (Turci et al., 2006).

Role in Carcinogenesis Studies

4-Chloro-2-methylaniline, a related compound, has been investigated for its potential role in carcinogenesis. Hill et al. (1979) studied its biochemical interactions, noting that it binds extensively to proteins, DNA, and RNA in rat liver. Such studies are crucial for understanding the mechanisms of action and potential risks of similar chemicals, including 3,5-Dichloro-4-methylaniline (Hill, Shih, & Struck, 1979).

Antioxidant and Chemical Synthesis Applications

The compound has applications in the field of chemical synthesis and antioxidation. Topçu et al. (2021) synthesized novel compounds using 3,5-dichloroaniline, demonstrating significant antioxidant activities. This suggests potential uses in developing antioxidants to manage oxidative stress conditions (Topçu et al., 2021).

Studies in Toxicology and Chemical Safety

Research on the toxicological effects of related haloanilines, including 3,5-dihaloanilines, is essential for chemical safety. Hong et al. (2000) examined the nephrotoxic effects of these compounds, providing valuable insights into their safety profile and potential risks in industrial and pharmaceutical applications (Hong, Anestis, Henderson, & Rankin, 2000).

Environmental Monitoring

3,5-Dichloro-4-methylaniline is also relevant in monitoring environmental pollution. Wegman and Korte (1981) reported on the presence of dichloroanilines, including 3,5-DCA, in Dutch rivers, highlighting the importance of these compounds as indicators of water quality and pollution levels (Wegman & Korte, 1981).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Wirkmechanismus

Target of Action

Anilines like this compound are generally involved in various chemical reactions, serving as precursors to many chemicals used in industry and medicine .

Mode of Action

The mode of action of 3,5-Dichloro-4-methylaniline involves its participation in chemical reactions. For instance, it can undergo a reaction with tin (II) chloride dihydrate in DMF, a common solvent . The specifics of this interaction and the resulting changes would depend on the exact conditions and reactants present.

Biochemical Pathways

Anilines like this compound are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context .

Pharmacokinetics

The pharmacokinetic properties of 3,5-Dichloro-4-methylaniline include high gastrointestinal absorption and permeability across the blood-brain barrierIt also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties can impact the compound’s bioavailability and its distribution within the body.

Result of Action

As an aniline derivative, it may participate in various chemical reactions, leading to the synthesis of different compounds with potential biological activity .

Action Environment

The action, efficacy, and stability of 3,5-Dichloro-4-methylaniline can be influenced by various environmental factors. These can include the presence of other reactants, the pH, temperature, and solvent conditions under which the compound is used .

Eigenschaften

IUPAC Name |

3,5-dichloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEUMCIATAHZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348861 | |

| Record name | 3,5-dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-methylaniline | |

CAS RN |

54730-35-7 | |

| Record name | 3,5-dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)